3-Amino-2,4,6-trichlorophenol is a chlorinated phenolic compound characterized by the presence of three chlorine atoms and an amino group attached to a phenol ring. Its chemical formula is and it has a molecular weight of approximately 212.47 g/mol. This compound is a derivative of 2,4,6-trichlorophenol, which is notable for its use in various industrial applications including as a disinfectant and herbicide. The amino group introduces additional reactivity and biological activity compared to its parent compound.
These reactions make 3-amino-2,4,6-trichlorophenol a versatile intermediate in organic synthesis.
The biological activity of 3-amino-2,4,6-trichlorophenol is significant due to its structural features:
There are several methods for synthesizing 3-amino-2,4,6-trichlorophenol:
These methods allow for the selective introduction of functional groups while maintaining the integrity of the chlorinated structure.
3-Amino-2,4,6-trichlorophenol has various applications across different fields:
Research on interaction studies indicates that 3-amino-2,4,6-trichlorophenol can form complexes with various biomolecules:
These interactions highlight the importance of understanding the environmental and biological impacts of this compound.
Several compounds share structural similarities with 3-amino-2,4,6-trichlorophenol. Below is a comparison highlighting their unique features:
| Compound Name | CAS Number | Notable Features |
|---|---|---|
| 2-Amino-3,4,6-trichlorophenol | 88-06-2 | Contains an amino group; used as a pesticide. |
| 2,4-Dichlorophenol | 120-83-2 | Less chlorinated; commonly used as a disinfectant. |
| Pentachlorophenol | 87-86-5 | Highly chlorinated; effective biocide but more toxic. |
| 2,3-Dichlorophenol | 576-24-9 | Intermediate in organic synthesis; less toxic than others. |
| 2-Chlorophenol | 95-57-8 | Used as a precursor in chemical synthesis; lower toxicity. |
The uniqueness of 3-amino-2,4,6-trichlorophenol lies in its specific combination of three chlorine atoms with an amino group on the aromatic ring, which enhances its reactivity and biological activity compared to less substituted analogs.